molecular formula C24H30N2O3 B2389394 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide CAS No. 921865-14-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

Cat. No. B2389394
CAS RN: 921865-14-7
M. Wt: 394.515
InChI Key: CBFCHLNTZYTIHH-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
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Scientific Research Applications

Potential Antineoplastic Applications

Research into structurally related compounds, such as thieno[2,3-b]azepin-4-ones, has been driven by their potential antineoplastic (anti-cancer) properties. Although preliminary data did not indicate significant antineoplastic activity for these specific compounds, the methodology and structural analysis contribute to the broader understanding of how similar compounds, including N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide, might be synthesized and tested for such applications (Koebel, Needham, & Blanton, 1975).

Antidepressant and Anti-Nociceptive Effects

Studies on novel compounds, such as the synthesis of 2-substituted 1,4-benzodiazepines, have shown promising antidepressant effects in initial in vivo experiments. This line of research, which examines the synthesis and biological evaluation of new chemical entities (NCEs), provides a framework for assessing the potential psychiatric and pain management benefits of compounds like this compound (Singh et al., 2010).

Chemical Synthesis and Reactivity

The reactivity and synthesis of related compounds provide insights into the chemical behavior and potential applications of this compound. For example, studies on the reactions of N,N-dimethylbenzamide diethylmercaptole offer a basis for understanding how similar compounds could be synthesized and what reactions they might undergo (Mukaiyama & Yamaguchi, 1966).

Development of Serotonin Receptor Antagonists

Research into compounds that act as serotonin receptor antagonists, through the development of structures like N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides, highlights the potential of similar compounds in therapeutic applications, particularly in the treatment of conditions influenced by serotonin pathways (Harada et al., 1995).

Nonlinear Optical (NLO) Properties

The synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids, and their potential for nonlinear optical applications, suggest a research avenue for this compound. These compounds have shown promise in NLO applications due to their electronic structure and molecular geometry (Almansour et al., 2016).

Mechanism of Action

Action Environment

Environmental factors play a crucial role in drug efficacy and stability. These include pH, temperature, humidity, and the presence of other substances. For instance, interactions with food, other medications, or environmental toxins could influence the compound’s effectiveness.

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15(2)13-26-20-12-19(7-8-21(20)29-14-24(5,6)23(26)28)25-22(27)18-10-16(3)9-17(4)11-18/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCHLNTZYTIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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